molecular formula C31H36O13 B2945642 [3,4,5-tris(acetyloxy)-6-(3-hydroxy-4-{2-[4-(propan-2-yloxy)phenyl]acetyl}phenoxy)oxan-2-yl]methyl acetate CAS No. 1093230-52-4

[3,4,5-tris(acetyloxy)-6-(3-hydroxy-4-{2-[4-(propan-2-yloxy)phenyl]acetyl}phenoxy)oxan-2-yl]methyl acetate

Cat. No.: B2945642
CAS No.: 1093230-52-4
M. Wt: 616.616
InChI Key: USEQJURBTPVLOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3,4,5-tris(acetyloxy)-6-(3-hydroxy-4-{2-[4-(propan-2-yloxy)phenyl]acetyl}phenoxy)oxan-2-yl]methyl acetate is a complex organic compound that features multiple functional groups, including acetoxy, hydroxy, and phenoxy groups

Mechanism of Action

Target of Action

The compound, also known as Dapagliflozin Tetracetate , is primarily targeted towards the Sodium-Glucose Co-transporter 2 (SGLT2) in the kidneys. SGLT2 is responsible for the reabsorption of glucose from the glomerular filtrate .

Mode of Action

Dapagliflozin Tetracetate inhibits SGLT2, reducing the reabsorption of glucose and leading to the excretion of glucose in the urine . This results in lowered blood glucose levels, beneficial for managing diabetes .

Biochemical Pathways

The inhibition of SGLT2 disrupts the normal glucose reabsorption pathway in the kidneys. This leads to a decrease in the renal threshold for glucose, resulting in glycosuria (excretion of glucose in the urine). The overall effect is a reduction in total body glucose content and improvement in glycemic control .

Pharmacokinetics

It is predicted to have a boiling point of 6268±550 °C and a density of 129±01 g/cm3 . It is slightly soluble in Chloroform, Dichloromethane, and DMSO . These properties may affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The primary result of Dapagliflozin Tetracetate’s action is a reduction in blood glucose levels. This can help manage hyperglycemia in diabetes patients . It may also lead to weight loss due to the loss of glucose calories in the urine .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of Dapagliflozin Tetracetate. For instance, its stability is best under dry conditions and at room temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-tris(acetyloxy)-6-(3-hydroxy-4-{2-[4-(propan-2-yloxy)phenyl]acetyl}phenoxy)oxan-2-yl]methyl acetate typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups on the starting material are protected using acetic anhydride to form acetoxy groups.

    Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction, often involving a nucleophilic substitution.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via an etherification reaction.

    Final Acetylation: The final acetylation step ensures that all hydroxyl groups are converted to acetoxy groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and phenoxy groups.

    Reduction: Reduction reactions can target the acetoxy groups, converting them back to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the acetoxy and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with ketone or carboxylic acid groups.

    Reduction: Reduced derivatives with hydroxyl groups.

    Substitution: Substituted derivatives with different functional groups replacing the acetoxy or phenoxy groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • [3,4,5-tris(acetyloxy)-6-(3-hydroxy-4-{2-[4-(methoxy)phenyl]acetyl}phenoxy)oxan-2-yl]methyl acetate
  • [3,4,5-tris(acetyloxy)-6-(3-hydroxy-4-{2-[4-(ethoxy)phenyl]acetyl}phenoxy)oxan-2-yl]methyl acetate

Uniqueness

The uniqueness of [3,4,5-tris(acetyloxy)-6-(3-hydroxy-4-{2-[4-(propan-2-yloxy)phenyl]acetyl}phenoxy)oxan-2-yl]methyl acetate lies in its specific functional groups and their arrangement, which can lead to unique chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-[3-hydroxy-4-[2-(4-propan-2-yloxyphenyl)acetyl]phenoxy]oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36O13/c1-16(2)39-22-9-7-21(8-10-22)13-25(36)24-12-11-23(14-26(24)37)43-31-30(42-20(6)35)29(41-19(5)34)28(40-18(4)33)27(44-31)15-38-17(3)32/h7-12,14,16,27-31,37H,13,15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEQJURBTPVLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.